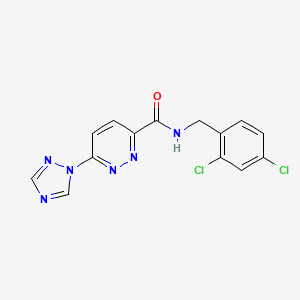
N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide” would likely be confirmed by techniques such as 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
The chemical reactions involving “N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide” would likely depend on the specific conditions and reagents used. As mentioned earlier, similar compounds are often synthesized through several step reactions of substitution, click reaction, and addition reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide” would likely be determined by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Wissenschaftliche Forschungsanwendungen
Radiosensitizers and Cytotoxins
One study explored a series of nitrothiophene derivatives, focusing on their potential as radiosensitizers and bioreductively activated cytotoxins. Although not directly mentioning N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide, the research highlights the broader category's role in enhancing the effectiveness of radiation therapy against hypoxic mammalian cells, suggesting a potential application in cancer treatment. The study found that compounds with tertiary amine bases or oxiranes showed potent radiosensitizing effects, indicating the structural significance in designing effective agents (Threadgill et al., 1991).
Optically Active Polyamides
Another research avenue involves the synthesis of optically active polyamides (PAs) containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid and aromatic diamines. These polyamides exhibit solubility in polar organic solvents and have inherent viscosities, suggesting their utility in materials science, especially for applications requiring specific optical activities and high thermal stability. The study underlines the chemical versatility and potential industrial applications of derivatives related to N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide in creating high-performance polymers (Faghihi et al., 2010).
Antiepileptic Agents
Research into N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives for antiepileptic activity illustrates the compound's potential in pharmacological applications. By synthesizing and evaluating a series of derivatives, the study identified compounds with significant effects on seizure latency in mice, comparable to standard treatments. This suggests a promising pathway for developing new antiepileptic drugs, highlighting the compound's relevance in medicinal chemistry and drug design (Asadollahi et al., 2019).
Molecular Electronic Devices
A distinct application in electronics was identified where a molecule containing a nitroamine redox center, similar in functional group arrangement to N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide, was used in self-assembled monolayers for electronic devices. The study demonstrated negative differential resistance and high on-off peak-to-valley ratios, indicating potential for development in molecular electronics and the creation of high-performance electronic devices (Chen et al., 1999).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O5S/c17-11-7-2-1-6(5-8(7)12(18)15-11)14-13(19)9-3-4-10(22-9)16(20)21/h1-5H,(H,14,19)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOGVGZVRDCBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2800458.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/no-structure.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2800463.png)
methanone](/img/structure/B2800464.png)


![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(phenylamino)-2-thioxothiazolidin-4-one](/img/structure/B2800469.png)

![methyl 3-{[(E)-2-cyano-2-phenylvinyl]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2800472.png)

![2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2800474.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)